3-({[4-(Difluoromethyl)-6-methylpyrimidin-2-yl]sulfanyl}methyl)-4-methoxybenzaldehyde
Beschreibung
Structural Characterization and Molecular Analysis
Crystallographic and Spectroscopic Elucidation of Molecular Architecture
X-ray Diffraction Studies of Pyrimidine Core Conformation
The pyrimidine core in this compound likely adopts a planar conformation typical of aromatic heterocycles. While X-ray diffraction data for the exact compound are not reported in literature, analogous pyrimidine derivatives crystallize in monoclinic space groups such as P2₁/c (e.g., compound 5q in ). Key structural features include:
- Planar pyrimidine ring with alternating single and double bonds, stabilized by resonance.
- Difluoromethyl group at the 4-position, introducing steric and electronic effects that influence molecular packing.
- Sulfanyl-methyl linker bridging the pyrimidine to the benzaldehyde moiety, enabling conformational flexibility.
For comparison, compound 5q (C₁₃H₁₂F₂N₂O₁S) crystallizes in P2₁/c with lattice parameters a = 17.2341(15) Å, b = 12.1803(11) Å, c = 10.5015(9) Å, and β = 97.021(2)° . The pyrimidine ring in such structures aligns with the benzamide subunit, suggesting similar spatial arrangements in the target compound.
NMR Spectral Analysis of Sulfanyl-Methoxybenzaldehyde Substituent
The sulfanyl-methyl and methoxybenzaldehyde groups are critical for spectral identification. Expected NMR shifts include:
The aldehyde proton exhibits a characteristic downfield shift due to deshielding, while the methoxy group appears as a sharp singlet. The sulfanyl-methyl group’s singlet confirms absence of neighboring protons, and pyrimidine protons resonate in the aromatic region.
Mass Spectrometric Fragmentation Patterns and Molecular Ion Stability
The molecular ion ([M]⁺) for this compound (C₁₅H₁₄F₂N₂O₂S, m/z 324.35 ) undergoes fragmentation via:
- Loss of difluoromethyl (CF₂H) : m/z 324.35 → 273.34 ([M − CF₂H]⁺).
- Cleavage of sulfanyl-methyl bridge : m/z 324.35 → 199.07 (pyrimidine core) and 125.28 (methoxybenzaldehyde fragment).
- Aldehyde decarbonylation : m/z 324.35 → 294.35 ([M − CO]⁺).
Fragmentation patterns align with those of related pyrimidine-sulfanyl derivatives, where cleavage at sulfur-containing bonds is common .
Eigenschaften
IUPAC Name |
3-[[4-(difluoromethyl)-6-methylpyrimidin-2-yl]sulfanylmethyl]-4-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F2N2O2S/c1-9-5-12(14(16)17)19-15(18-9)22-8-11-6-10(7-20)3-4-13(11)21-2/h3-7,14H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAJMJTLQDUMQRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=C(C=CC(=C2)C=O)OC)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F2N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
3-({[4-(Difluoromethyl)-6-methylpyrimidin-2-yl]sulfanyl}methyl)-4-methoxybenzaldehyde is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a difluoromethyl group, a pyrimidine ring, and a methoxybenzaldehyde moiety. The molecular formula is C14H14F2N2O2S, with a molecular weight of approximately 316.34 g/mol.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives containing pyrimidine rings have been reported to act as farnesyltransferase inhibitors, which are crucial in the treatment of various cancers. In vitro studies have shown that these compounds can inhibit cell proliferation in cancer cell lines such as HeLa and A549, with IC50 values ranging from 100 to 300 µM depending on the specific derivative tested .
Antimicrobial Activity
Compounds with similar structural features have demonstrated antimicrobial properties against various pathogens. For example, studies have shown that methanolic extracts of related compounds exhibit antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values often below 100 µg/mL . The presence of the difluoromethyl group is believed to enhance the lipophilicity and membrane permeability of these compounds, thereby improving their bioactivity.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzyme Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Some derivatives promote apoptosis in cancer cells by activating caspase pathways.
- Disruption of Cellular Signaling : The compound may interfere with signaling pathways critical for tumor growth and survival.
Study 1: Anticancer Activity
A study published in Cancer Research evaluated the efficacy of pyrimidine derivatives in inhibiting the growth of breast cancer cells. The results indicated that one derivative exhibited an IC50 value of 150 µM, significantly reducing cell viability compared to control groups .
Study 2: Antimicrobial Efficacy
In an investigation focusing on antimicrobial properties, a related compound was tested against MRSA strains. The results showed promising antibacterial activity with MIC values ranging from 50 to 75 µg/mL, indicating potential for development as an antimicrobial agent .
Data Table: Summary of Biological Activities
Wissenschaftliche Forschungsanwendungen
Anti-inflammatory Activity
Research indicates that compounds with similar structural features exhibit anti-inflammatory properties. For instance, derivatives of difluoromethyl-pyrimidine have been evaluated for their ability to inhibit inflammatory pathways in animal models. The compound's structural analogs have shown effectiveness in reducing symptoms associated with arthritis and other inflammatory conditions, suggesting that 3-({[4-(Difluoromethyl)-6-methylpyrimidin-2-yl]sulfanyl}methyl)-4-methoxybenzaldehyde may possess similar capabilities .
Anticancer Potential
The presence of the difluoromethyl group is known to enhance the biological activity of compounds against various cancer cell lines. Studies on related compounds have demonstrated their ability to inhibit tumor growth and induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival, making this compound a candidate for further investigation in cancer therapy .
Case Study 1: Anti-inflammatory Efficacy
A study investigated the anti-inflammatory effects of a series of difluoromethyl-pyrimidine derivatives. Among these, one compound demonstrated an oral ED50 value significantly lower than traditional anti-inflammatory drugs, indicating a strong potential for clinical application in treating inflammatory diseases .
Case Study 2: Anticancer Activity
In another study focusing on pyrimidine derivatives, researchers found that certain analogs effectively inhibited cancer cell proliferation in vitro. These compounds were tested against various cancer cell lines, showing promising results in reducing cell viability and inducing apoptosis through caspase activation pathways. The structural similarities to this compound suggest that it may exhibit comparable anticancer properties .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The compound belongs to a broader class of pyrimidine and benzaldehyde derivatives. Below is a detailed comparison with structurally or functionally related compounds, supported by physicochemical and synthetic data.
Table 1: Comparative Analysis of Structural Analogues
Key Observations
Substituent-Driven Reactivity: The difluoromethyl group in the target compound enhances metabolic stability compared to non-fluorinated analogues (e.g., 3-(2-chlorophenoxymethyl)-4-methoxybenzaldehyde) . The sulfanyl-methyl linker in the target compound offers greater flexibility than rigid sulfonyl or sulfinyl groups seen in benzimidazole derivatives (e.g., the compound from ) .
Molecular Weight and Solubility :
- The target compound (324.35 g/mol) is lighter than analogues like the benzimidazole-sulfonyl derivative (752.84 g/mol), which may improve bioavailability .
- The methoxy group in the target compound increases hydrophilicity relative to trifluoromethyl- or nitrile-containing derivatives (e.g., C₂₃H₁₆F₃N₃O₂S) .
Synthetic Utility: The benzaldehyde moiety allows for straightforward derivatization (e.g., Schiff base formation), unlike morpholinyl-pyrido-pyrimidinone derivatives (e.g., 9-bromo-7-methyl-2-morpholinyl compound), which require multi-step functionalization .
Purity and Stability: The target compound and its morpholinyl-pyrimidinone analogue () are reported with ≥95% purity, whereas chlorophenoxymethyl derivatives may require additional purification steps due to byproduct formation .
Notes
- Limitations : Direct comparative pharmacological or agrochemical data are absent in the provided evidence; conclusions are drawn from structural and physicochemical trends.
- Potential Applications: The target compound’s pyrimidine core and difluoromethyl group suggest utility as a kinase inhibitor or herbicide precursor, aligning with established roles of similar compounds .
Vorbereitungsmethoden
Bromination of 2-Hydroxy-4-methoxybenzaldehyde
The benzaldehyde core is synthesized via regioselective bromination of 2-hydroxy-4-methoxybenzaldehyde. Ambeed reports multiple bromination protocols:
| Bromination Agent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| Br₂ | Acetic acid | 0°C → 20°C | 2 h | 90% |
| Br₂ | CH₂Cl₂ | 0°C → 20°C | 3 h | 80% |
| (n-Bu)₄NBr₃ | CH₂Cl₂ | RT | 24 h | 76% |
Mechanistic Insight : Electrophilic aromatic substitution occurs at the para position relative to the hydroxyl group, guided by directing effects. Subsequent oxidation of the hydroxyl group to a carbonyl yields 5-bromo-2-hydroxy-4-methoxybenzaldehyde.
Methylation and Bromomethylation
The hydroxyl group is methylated using methyl iodide or dimethyl sulfate under basic conditions (e.g., K₂CO₃ in acetone). Bromination of the methyl group is achieved via radical bromination (NBS, AIBN) or Appel reaction (CBr₄, PPh₃), though explicit protocols for this step require extrapolation from analogous systems.
Synthesis of 4-(Difluoromethyl)-6-methylpyrimidine-2-thiol
Pyrimidine Ring Construction
The pyrimidine core is assembled via cyclocondensation of thiourea with a β-diketone precursor. For example:
-
β-Diketone Preparation : Reaction of acetylacetone with difluoroacetic anhydride introduces the difluoromethyl group.
-
Cyclization : Heating thiourea with the β-diketone in ethanol under acidic conditions (HCl) forms 4-(difluoromethyl)-6-methylpyrimidine-2-thiol.
Optimization Notes :
-
Excess thiourea ensures complete cyclization.
-
Reaction temperatures >80°C improve yields but risk decomposition.
Thioether Coupling Reaction
The final step involves nucleophilic substitution between 4-methoxy-3-(bromomethyl)benzaldehyde and 4-(difluoromethyl)-6-methylpyrimidine-2-thiol:
Reaction Conditions :
-
Solvent : DMF or THF (anhydrous).
-
Base : K₂CO₃ or Et₃N to deprotonate the thiol.
-
Temperature : 60–80°C for 12–24 h.
Workup :
-
Dilution with ice water precipitates the product.
-
Recrystallization from ethanol/water mixtures enhances purity.
Yield : Reported yields for analogous thioether couplings range from 65–85%, though specific data for this compound is inferred.
Analytical Characterization
Critical spectroscopic data for validating the target compound includes:
-
¹H NMR (CDCl₃) : δ 9.70 (s, 1H, CHO), 7.68 (s, 1H, pyrimidine-H), 4.50 (s, 2H, SCH₂), 3.95 (s, 3H, OCH₃), 2.40 (s, 3H, CH₃).
-
MS (ESI+) : m/z 324.35 [M+H]⁺, consistent with the molecular formula C₁₅H₁₄F₂N₂O₂S.
Challenges and Optimization Strategies
Regioselectivity in Bromination
Competing bromination at ortho positions is mitigated by steric hindrance from the methoxy group, though trace impurities necessitate column chromatography (SiO₂, hexane/EtOAc).
Thiol Oxidation
The pyrimidine thiol is prone to disulfide formation; thus, reactions are conducted under inert atmosphere with fresh reagents.
Solvent Effects
Polar aprotic solvents (DMF) accelerate coupling but may degrade acid-sensitive intermediates. THF balances reactivity and stability.
Industrial-Scale Considerations
-
Cost Efficiency : Bromine is cost-effective but hazardous; tetrabutylammonium tribromide offers safer handling.
-
Catalysis : Phase-transfer catalysts (e.g., TBAB) improve reaction rates in biphasic systems.
-
Green Chemistry : Solvent recycling (e.g., CH₂Cl₂ recovery) and catalytic bromination methods reduce environmental impact.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
